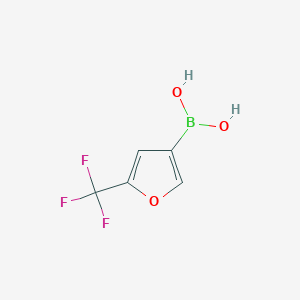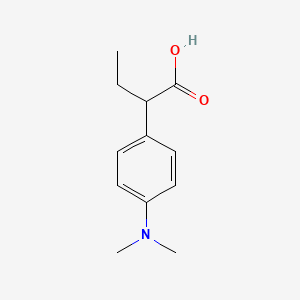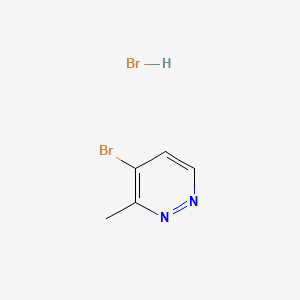
3-(2,6-Dichlorobenzyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dichlorobenzyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichlorobenzyl)pyrrolidine typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2,6-Dichlorobenzyl chloride+Pyrrolidine→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or toluene can facilitate the reaction by dissolving the reactants and products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,6-Dichlorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the compound.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(2,6-Dichlorobenzyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dichlorobenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Pyrrolidine: A simple cyclic amine that serves as a building block for many organic compounds.
2,6-Dichlorobenzyl chloride: A precursor used in the synthesis of 3-(2,6-Dichlorobenzyl)pyrrolidine.
N-Substituted Pyrrolidines: Compounds with various substituents on the pyrrolidine ring, exhibiting different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of the 2,6-dichlorobenzyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H13Cl2N |
|---|---|
Peso molecular |
230.13 g/mol |
Nombre IUPAC |
3-[(2,6-dichlorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13Cl2N/c12-10-2-1-3-11(13)9(10)6-8-4-5-14-7-8/h1-3,8,14H,4-7H2 |
Clave InChI |
KIJPOFTZZMIXDK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)





![Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)

